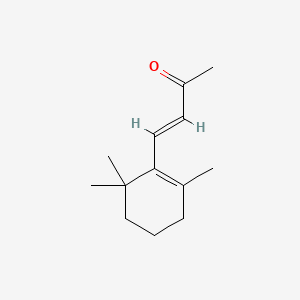

Beta-ionone is an ionone that is but-3-en-2-one substituted by a 2,6,6-trimethylcyclohex-1-en-1-yl group at position 4. It has a role as an antioxidant and a fragrance.

β-ionone is a natural product found in Nepeta nepetella, Vitis rotundifolia, and other organisms with data available.

beta-Ionone is a metabolite found in or produced by Saccharomyces cerevisiae.

beta-Ionone

CAS No.: 85949-43-5

Cat. No.: VC13307453

Molecular Formula: C13H20O

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85949-43-5 |

|---|---|

| Molecular Formula | C13H20O |

| Molecular Weight | 192.30 g/mol |

| IUPAC Name | (E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one |

| Standard InChI | InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+ |

| Standard InChI Key | PSQYTAPXSHCGMF-BQYQJAHWSA-N |

| Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=O)C |

| SMILES | CC1=C(C(CCC1)(C)C)C=CC(=O)C |

| Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=O)C |

| Boiling Point | 284 °F at 18 mmHg (NTP, 1992) 271 °C at 760 mm Hg Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/ 266.00 to 269.00 °C. @ 760.00 mm Hg |

| Colorform | Colorless to pale, straw-colored liquid |

| Flash Point | greater than 235 °F (NTP, 1992) > 113 °C (> 235 °F) - closed cup |

| Melting Point | -35 °C |

Introduction

Chemical Identity and Structural Properties

Beta-Ionone ((3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one) belongs to the sesquiterpenoid class, featuring three isoprene units arranged in a cyclic structure . Its IUPAC name reflects the trans configuration of the double bond at the 3E position, critical for its stereochemical activity . The compound’s molecular framework includes a cyclohexenyl ring substituted with methyl groups and a conjugated ketone, contributing to its volatility and sensory characteristics .

Physicochemical Characteristics

Beta-Ionone exists as a solid at room temperature, with a melting point of -49°C . Its low molecular weight (192.30 g/mol) and hydrophobic nature (logP ≈ 3.2) facilitate diffusion across biological membranes, influencing its bioavailability . The compound’s UV-Vis spectrum shows strong absorption at 290 nm, a property leveraged in analytical quantification .

Table 1: Key Physicochemical Properties of Beta-Ionone

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.30 g/mol |

| Melting Point | -49°C |

| Boiling Point | 266–268°C (estimated) |

| Solubility | Insoluble in water; soluble in organic solvents |

| Odor Threshold | 90 ng/L (in water) |

Natural Occurrence and Biosynthetic Pathways

Beta-Ionone is ubiquitously distributed in flora, particularly in flowers (violets, roses), fruits (raspberries, grapes), and vegetables (carrots, tomatoes) . Its formation occurs via enzymatic cleavage of β-carotene by carotenoid cleavage dioxygenases (CCDs), yielding apocarotenoids with diverse ecological functions .

Biosynthesis in Plants

The cleavage of β-carotene at the 9,10 and 9',10' positions by CCDs generates beta-Ionone as a volatile byproduct . In tomatoes, thermal processing disrupts cellular structures, accelerating β-carotene degradation and beta-Ionone release . Similarly, enzymatic oxidation in tea leaves during fermentation enhances beta-Ionone levels, contributing to woody and floral tea aromas .

Microbial Production

Recent metabolic engineering efforts have focused on heterologous biosynthesis in Saccharomyces cerevisiae and Escherichia coli. By introducing plant-derived CCD genes into microbial hosts, researchers achieved beta-Ionone titers of up to 120 mg/L, a 15-fold increase over wild-type strains . Optimizing promoter strength and cofactor availability (e.g., NADPH) further enhances yield, positioning microbial systems as scalable production platforms .

Analytical Methods and Quantification

Stable Isotope Dilution Assay (SIDA)

SIDA coupled with GC-MS is the gold standard for beta-Ionone quantification, offering precision (±5% RSD) and sensitivity (LOQ = 10 ng/L) . This method identified regional variations in Bordeaux wines, with Merlot grapes showing stable beta-Ionone levels (120–150 ng/L) during maturation .

Sensory Evaluation Challenges

Human perception of beta-Ionone varies, with 50% of panelists in orange juice studies unable to detect it at sub-threshold concentrations . Such anosmia necessitates complementary instrumental analysis in flavor profiling .

Future Directions and Challenges

While beta-Ionone’s industrial and biomedical promise is evident, challenges persist. In microbial systems, product toxicity and pathway inefficiencies limit titers, necessitating strain engineering . Clinically, pharmacokinetic studies and human trials are needed to validate therapeutic efficacy . Furthermore, sustainable extraction methods from plant waste (e.g., tomato pomace) could mitigate production costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume